![molecular formula C21H26O4 B4947133 2-Methoxy-1-[2-(2-propan-2-yloxyphenoxy)ethoxy]-4-prop-2-enylbenzene](/img/structure/B4947133.png)
2-Methoxy-1-[2-(2-propan-2-yloxyphenoxy)ethoxy]-4-prop-2-enylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-[2-(2-propan-2-yloxyphenoxy)ethoxy]-4-prop-2-enylbenzene is a complex organic compound with a unique structure that includes methoxy, propan-2-yloxyphenoxy, and prop-2-enylbenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[2-(2-propan-2-yloxyphenoxy)ethoxy]-4-prop-2-enylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenol with 2-bromoethyl propan-2-yloxyphenyl ether under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-prop-2-enylbenzene in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1-[2-(2-propan-2-yloxyphenoxy)ethoxy]-4-prop-2-enylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or propan-2-yloxyphenoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
2-Methoxy-1-[2-(2-propan-2-yloxyphenoxy)ethoxy]-4-prop-2-enylbenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1-[2-(2-propan-2-yloxyphenoxy)ethoxy]-4-prop-2-enylbenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-2-propanol: A simpler compound with similar functional groups but lacking the complex structure of 2-Methoxy-1-[2-(2-propan-2-yloxyphenoxy)ethoxy]-4-prop-2-enylbenzene.
Propylene glycol monomethyl ether: Another related compound with similar properties but different applications.
Uniqueness
This compound is unique due to its complex structure, which imparts specific chemical and physical properties. This complexity allows for a broader range of applications and potential interactions compared to simpler compounds.
Propriétés
IUPAC Name |
2-methoxy-1-[2-(2-propan-2-yloxyphenoxy)ethoxy]-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-5-8-17-11-12-19(21(15-17)22-4)24-14-13-23-18-9-6-7-10-20(18)25-16(2)3/h5-7,9-12,15-16H,1,8,13-14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUYRADLLHHLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCOC2=C(C=C(C=C2)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

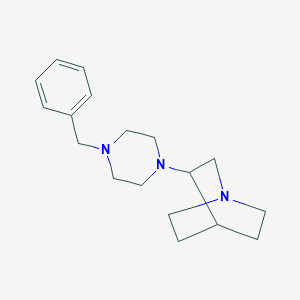
![2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B4947088.png)
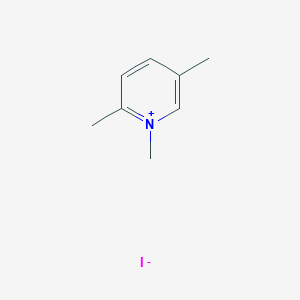
![1-[(5-ethyl-2-furyl)methyl]-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4947102.png)
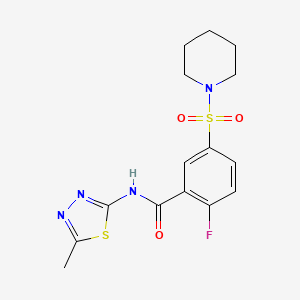
![N-[(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B4947116.png)
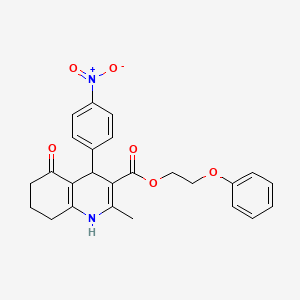
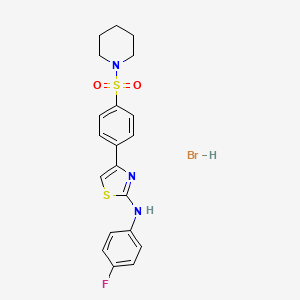

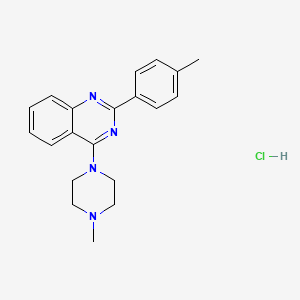
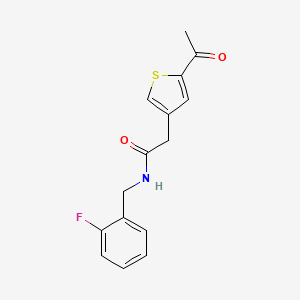

![1,3-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-5-methylbenzene](/img/structure/B4947156.png)
